1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea
Description
The compound 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea features a urea core (-NHC(O)NH-) linked to two distinct substituents:
- Substituent 2: A 4-methoxyphenethyl group, contributing aromaticity and electron-donating properties from the para-methoxy group.
This structural architecture suggests possible applications in medicinal chemistry, particularly in targeting receptors or enzymes where urea derivatives are known modulators (e.g., ion channels, GPCRs) .
Properties
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13-12-15(20-21(13)2)9-11-19-17(22)18-10-8-14-4-6-16(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXIAGRKZMNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{16}H_{22}N_{4}O_{2}
- Molecular Weight : 302.37 g/mol
- CAS Number : Not widely reported, but related compounds can be referenced for context.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to This compound have shown promising results in vitro against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study involving several pyrazole derivatives, one compound demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was primarily through apoptosis induction and cell cycle arrest.
| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
|---|---|---|
| Pyrazole Derivative A | 5.13 µM | 5.00 µM |
| 5-Fluorouracil | 8.34 µM | 8.53 µM |
The biological activity of pyrazole derivatives often involves the modulation of various signaling pathways:
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Cell Cycle Arrest : Many pyrazole derivatives halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in tumor growth and survival.
Anti-inflammatory Activity
In addition to anticancer effects, compounds similar to This compound have shown anti-inflammatory properties. A related study highlighted that certain pyrazole derivatives reduced pro-inflammatory cytokine production in vitro . This suggests potential applications in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for therapeutic application:
- Absorption : Rapidly absorbed with a potential for good bioavailability.
- Distribution : Predicted to have a favorable distribution profile due to its lipophilicity.
- Metabolism : Likely metabolized by liver enzymes; however, specific metabolic pathways require further investigation.
- Excretion : Primarily renal excretion expected based on molecular structure.
Table: Pharmacokinetic Properties of Related Compounds
| Compound | C_max (µg/mL) | t½ (h) | Clearance (L/h/kg) | Bioavailability (%) |
|---|---|---|---|---|
| Compound A | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | 40.7% |
| Compound B | 108 ± 18 | — | — | 31.8% |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their differences:
Key Observations:
- Substituent 1 : The 2-(1,5-dimethylpyrazol-3-yl)ethyl group is conserved in BK50164 and BK47748, suggesting its role in maintaining core interactions (e.g., hydrogen bonding via pyrazole N atoms) .
- Substituent 2 : The 4-methoxyphenethyl group in the target compound distinguishes it from chlorophenyl (BK50164) and phenethyl (BK47748). The methoxy group may enhance solubility and π-π stacking in hydrophobic pockets .
Crystallographic and Hydrogen-Bonding Profiles
- Pyrazole-containing ureas often exhibit intramolecular hydrogen bonds (e.g., O—H—O in ), stabilizing their conformations .
- The urea moiety in the target compound is expected to participate in intermolecular hydrogen bonds, similar to (Z)-3-(3-bromophenyl)-1-(1,5-dimethylpyrazol-3-yl)urea, which forms layered crystal structures .
Q & A
Q. How can the synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea be optimized for reproducibility and yield?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the preparation of the pyrazole core followed by coupling with the 4-methoxyphenethyl urea moiety. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition .
- Urea linkage : Reacting an isocyanate intermediate with a primary amine under anhydrous conditions in solvents like DMF or THF, with triethylamine as a base .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity. Yield optimization requires controlled temperature (reflux at 80–100°C) and reaction times (6–12 hours) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate substituent positions and stereochemistry, particularly for the pyrazole ring and urea linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak) and detects isotopic patterns .
- X-ray Crystallography : Resolves bond angles and dihedral angles between aromatic rings (e.g., methoxyphenyl vs. pyrazole planes) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) using fluorometric or colorimetric assays .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole and phenethyl moieties influence structure-activity relationships (SAR)?
- Methodological Answer :
- Pyrazole modifications : Compare methyl vs. cyclopropyl groups at position 1; bulkier substituents may enhance target selectivity but reduce solubility .
- Phenethyl variations : Electron-donating groups (e.g., 4-methoxy) improve bioavailability but may alter metabolic stability. Replace with halogenated analogs (e.g., 4-fluoro) to study electronic effects .
- Urea linker flexibility : Introduce rigid spacers (e.g., triazole) to assess conformational constraints on binding .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. How can target identification be systematically approached for this compound?
- Methodological Answer :
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with a clickable probe derivative .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify synthetic lethal interactions .
- Molecular docking : Prioritize targets using computational models (e.g., AutoDock Vina) based on pyrazole-urea pharmacophores .
Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Methodological Answer :
- Rodent models : Assess oral bioavailability and brain penetration in Sprague-Dawley rats (dose: 10–50 mg/kg) .
- Tissue distribution : Radiolabel the compound (C) for quantitative whole-body autoradiography .
- Metabolic stability : Use liver microsomes to predict human clearance rates .
Q. How can computational methods enhance the design of derivatives with improved potency?
- Methodological Answer :
- QSAR modeling : Train models on datasets of IC values and molecular descriptors (e.g., LogP, polar surface area) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
